2,6-Dimethylhippuric acid

Descripción general

Descripción

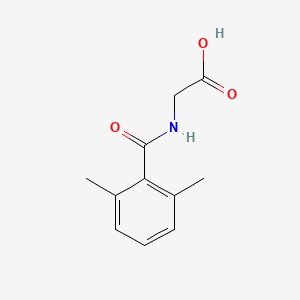

2,6-Dimethylhippuric acid: is a derivative of hippuric acid, where the benzene ring is substituted with two methyl groups at the 2 and 6 positions. This compound is of interest due to its role as a biomarker for exposure to certain solvents, such as xylene. It is commonly found in the urine of individuals exposed to these solvents, making it a valuable indicator in occupational health studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dimethylhippuric acid can be synthesized through the reaction of 2,6-dimethylbenzoic acid with glycine. The reaction typically involves the formation of an amide bond between the carboxyl group of 2,6-dimethylbenzoic acid and the amino group of glycine. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as the use of automated peptide synthesizers or flow chemistry techniques. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2,6-Dimethylhippuric acid can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine, 2,6-dimethylbenzylamine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products:

Oxidation: Formation of 2,6-dimethylbenzoic acid.

Reduction: Formation of 2,6-dimethylbenzylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Toxicological Applications

Biomarker for Solvent Exposure

2,6-Dimethylhippuric acid serves as a biomarker for exposure to certain solvents, particularly toluene and xylene. It is formed in the body through the conjugation of these solvents with glycine. The measurement of this compound in urine can indicate the level of exposure to these solvents.

- Case Study : A study conducted by the National Institute for Occupational Safety and Health (NIOSH) highlighted that workers exposed to mixed organic solvents showed elevated levels of this compound in their urine samples compared to unexposed controls. This finding supports its utility as a biological marker for occupational exposure monitoring .

Toxicokinetics

Research into the toxicokinetics of this compound has revealed insights into its metabolism and excretion patterns. Understanding these patterns is crucial for assessing health risks associated with solvent exposure.

- Data Table: Toxicokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 5-10 hours |

| Urinary excretion rate | 70-80% within 24 hours |

| Metabolic pathway | Glycine conjugation |

Environmental Monitoring

Indicator of Environmental Pollution

The presence of this compound in environmental samples can indicate pollution from industrial activities involving organic solvents. Its detection in water or soil samples can help assess contamination levels.

- Case Study : A study published in Environmental Science & Technology reported that elevated levels of this compound were found in groundwater near industrial sites using xylene-based products. This correlation suggests that monitoring this compound can be an effective method for assessing environmental contamination .

Analytical Chemistry

Analytical Methods Development

The compound is also used in developing analytical methods for detecting solvent exposure. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify levels of this compound in biological and environmental samples.

- Data Table: Analytical Methods Comparison

| Method | Detection Limit | Sample Type |

|---|---|---|

| GC-MS | 0.1 µg/mL | Urine |

| High-Performance Liquid Chromatography (HPLC) | 0.5 µg/mL | Water |

Health Risk Assessment

Occupational Health Studies

Studies involving workers exposed to solvents have utilized this compound levels to assess potential health risks. These studies often correlate urinary concentrations with health outcomes such as neurological effects or respiratory issues.

Mecanismo De Acción

The primary mechanism of action of 2,6-dimethylhippuric acid is its role as a metabolite of xylene. Xylene is metabolized in the liver by cytochrome P450 enzymes to form methylbenzoic acids, which are then conjugated with glycine to produce this compound. This compound is subsequently excreted in the urine. The molecular targets involved in this process include the enzymes responsible for the oxidation and conjugation reactions.

Comparación Con Compuestos Similares

Hippuric acid: The parent compound, without the methyl substitutions on the benzene ring.

3-Methylhippuric acid: A similar compound with a single methyl group at the 3 position.

4-Methylhippuric acid: A similar compound with a single methyl group at the 4 position.

Comparison: 2,6-Dimethylhippuric acid is unique due to the presence of two methyl groups at the 2 and 6 positions, which can influence its chemical reactivity and metabolic pathways. Compared to hippuric acid, the additional methyl groups can affect the compound’s solubility, stability, and interactions with enzymes. The presence of two methyl groups also makes it a more specific biomarker for xylene exposure compared to its mono-methylated counterparts.

Actividad Biológica

2,6-Dimethylhippuric acid (DMHA) is a metabolite of trimethylbenzene (TMB), primarily formed through the conjugation of TMB with glycine. Its biological activity is of interest due to its implications in toxicology, environmental health, and potential therapeutic effects. This article provides a comprehensive overview of the biological activities associated with DMHA, including its metabolic pathways, antioxidant properties, and interactions with microbial systems.

Metabolic Pathways

This compound is primarily produced in the human body through the metabolism of TMB. Studies indicate that approximately 78% of TMB is eliminated as dimethylhippuric acids in animal models, with significant differences in metabolic pathways between humans and other species . The major metabolic routes include:

- Glycine Conjugation : DMHA is formed by the glycine conjugation of TMB.

- Excretion : In humans, DMHA is excreted as both unconjugated and conjugated forms, with glucuronides and sulfates being significant .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of DMHA. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. For instance, an investigation into various compounds revealed that DMHA exhibited notable antioxidant activity comparable to established antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 0.065 |

| Ascorbic Acid | 0.022 |

| Butylated Hydroxyanisole (BHA) | 0.015 |

This data suggests that DMHA may play a role in reducing oxidative damage in cells.

Antibacterial Activity

In addition to its antioxidant properties, DMHA has been investigated for its antibacterial effects. Research indicates that it can inhibit the growth of various bacterial strains by disrupting their respiratory chain dehydrogenase activity. This disruption leads to impaired energy production in bacteria, ultimately resulting in bacterial death .

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.027 mg/mL |

Microbial Degradation

DMHA has also been studied for its role in microbial degradation processes. Certain microbial strains can utilize DMHA as a carbon source, leading to its degradation into simpler compounds. This process is significant for bioremediation applications where TMB contamination occurs .

Case Studies

Several case studies have explored the implications of DMHA in environmental health and toxicology:

-

Human Health Risk Assessment :

A baseline assessment indicated that exposure to TMB and its metabolites, including DMHA, could lead to increased acid phosphatase activity, suggesting potential toxicological effects at higher concentrations . -

Microbial Interaction Studies :

Research involving microbial strains demonstrated that DMHA could be effectively degraded under specific conditions, showcasing its potential utility in bioremediation efforts aimed at TMB pollutants .

Propiedades

IUPAC Name |

2-[(2,6-dimethylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-4-3-5-8(2)10(7)11(15)12-6-9(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLYGBUJXQJDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724807 | |

| Record name | N-(2,6-Dimethylbenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187980-98-9 | |

| Record name | N-(2,6-Dimethylbenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.